molecular formula C18H15F3N4O2S B2614084 N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 1171212-77-3

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2614084
CAS No.: 1171212-77-3
M. Wt: 408.4
InChI Key: TUFWTTVYJOFLFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H15F3N4O2S and its molecular weight is 408.4. The purity is usually 95%.
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Biological Activity

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of organic compounds known as sulfonamides, characterized by the presence of a sulfonamide functional group. Its structure includes a trifluoromethyl group, which enhances lipophilicity and metabolic stability, potentially improving its efficacy as a drug.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Inhibition of Protein Synthesis : Compounds in this class may interfere with bacterial protein synthesis pathways, leading to bactericidal effects against Gram-positive bacteria .
  • Biofilm Disruption : The compound has shown potential in disrupting biofilms formed by pathogenic bacteria, which is crucial for treating chronic infections .

Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against various bacterial strains. The following table summarizes its Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics:

Bacterial Strain MIC (µg/mL) Standard Antibiotic (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus15.625 - 62.50.381
Enterococcus faecalis62.5 - 1250.763
Pseudomonas aeruginosa31.108 - 124.4321.9

These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Enterococcus faecalis, with competitive MIC values compared to established antibiotics .

Case Studies

  • Case Study on MRSA : In a study assessing biofilm formation by Methicillin-resistant Staphylococcus aureus (MRSA), this compound demonstrated a Minimum Biofilm Inhibitory Concentration (MBIC) of 62.216 µg/mL, indicating strong biofilm disruption capabilities compared to ciprofloxacin .
  • Antifungal Activity : The compound was also tested against Candida albicans biofilms, showing a reduction in biofilm formation by up to 75%, outperforming fluconazole (57.6% reduction). This suggests potential antifungal properties alongside its antibacterial effects .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its chemical structure:

  • Trifluoromethyl Group : Enhances lipophilicity and may improve cellular uptake.
  • Pyridazine Ring : Contributes to the compound's interaction with biological targets, influencing its antibacterial properties.

Properties

IUPAC Name

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2S/c1-12-6-11-17(24-23-12)22-13-7-9-14(10-8-13)25-28(26,27)16-5-3-2-4-15(16)18(19,20)21/h2-11,25H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFWTTVYJOFLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.